molecular formula C11H10O2S B2492923 Spiro[chromane-2,3'-thietan]-4-one CAS No. 1823366-69-3

Spiro[chromane-2,3'-thietan]-4-one

Cat. No.: B2492923
CAS No.: 1823366-69-3
M. Wt: 206.26
InChI Key: ONZAWJGLNCUOFF-UHFFFAOYSA-N
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Description

Spiro[chromane-2,3’-thietan]-4-one is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a thietan ring at a single spiro atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromane-2,3’-thietan]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing both chromane and thietan moieties. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is displaced by a nucleophile, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of spiro[chromane-2,3’-thietan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-2,3’-thietan]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted spirocyclic compounds, each with distinct chemical and physical properties .

Scientific Research Applications

Chemistry

In chemistry, spiro[chromane-2,3’-thietan]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of spiro[chromane-2,3’-thietan]-4-one exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development .

Medicine

In medicine, spiro[chromane-2,3’-thietan]-4-one and its derivatives are explored for their therapeutic potential. Their ability to interact with biological targets such as enzymes and receptors makes them promising candidates for drug discovery .

Industry

In the industrial sector, spiro[chromane-2,3’-thietan]-4-one is used in the development of advanced materials. Its unique spirocyclic structure imparts desirable properties such as stability and reactivity, making it useful in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of spiro[chromane-2,3’-thietan]-4-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved in these interactions are often studied using computational and experimental techniques to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,3’-isochromane]: Similar in structure but with an isochromane ring instead of a thietan ring.

    Spiro[chromane-2,3’-cyclohexane]: Contains a cyclohexane ring instead of a thietan ring.

    Spiro[chromane-2,3’-oxirane]: Features an oxirane ring in place of the thietan ring.

Uniqueness

Spiro[chromane-2,3’-thietan]-4-one is unique due to the presence of the thietan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thietan ring contributes to its unique electronic properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

spiro[3H-chromene-2,3'-thietane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c12-9-5-11(6-14-7-11)13-10-4-2-1-3-8(9)10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZAWJGLNCUOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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